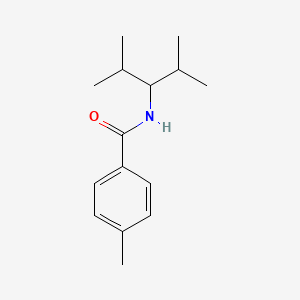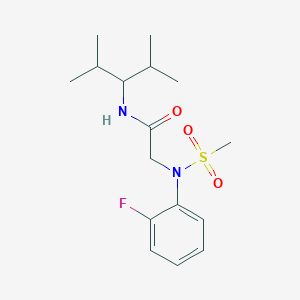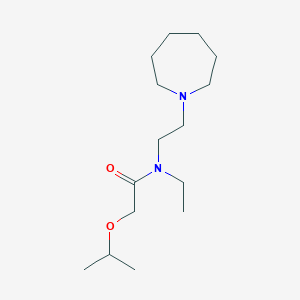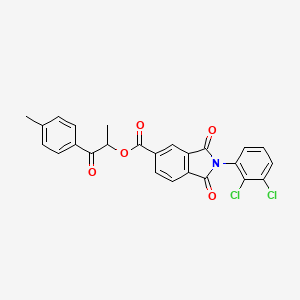![molecular formula C20H20O3 B3936990 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene
Vue d'ensemble
Description
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, commonly known as MMN, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties that make it suitable for various applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
MMN has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and DNA. MMN has also been used to study the mechanism of action of various enzymes and proteins. Additionally, MMN has been used to study the lipid-protein interactions in biological membranes.
Mécanisme D'action
The mechanism of action of MMN is not fully understood. However, it is known that MMN interacts with proteins and lipids in biological membranes. MMN has been shown to bind to the hydrophobic regions of proteins and lipids, altering their conformation and function. This interaction has been used to study the structural and functional properties of proteins and lipids.
Biochemical and Physiological Effects:
MMN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. MMN has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, MMN has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
MMN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MMN is also a fluorescent probe, making it suitable for studying protein-DNA interactions. However, MMN has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, MMN has limited availability, making it challenging to obtain in large quantities.
Orientations Futures
The potential applications of MMN in scientific research are vast. Future studies could focus on the use of MMN as a fluorescent probe to study protein-lipid interactions in biological membranes. Additionally, MMN could be used to study the role of lipids in various diseases, including cancer and neurodegenerative disorders. Further research could also focus on improving the solubility of MMN in water to make it more suitable for use in aqueous solutions.
Conclusion:
In conclusion, MMN is a unique compound that has gained significant attention in scientific research. Its synthesis method is simple and efficient, and it has been used in various applications in biochemistry and physiology. MMN has several advantages for lab experiments, including its stability and fluorescent properties. However, it also has limitations, including low solubility in water and limited availability. Future research could focus on improving the solubility of MMN and exploring its potential applications in various fields of science.
Propriétés
IUPAC Name |
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-15-7-10-19(20(13-15)21-2)23-12-11-22-18-9-8-16-5-3-4-6-17(16)14-18/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQGZXDBAHUSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![2-methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B3936929.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)

![4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936954.png)


![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)
